N-Trifluoroacetylphenylalanylalanine N-Trifluoroacetylphenylalanylalanine
Brand Name: Vulcanchem
CAS No.: 3801-77-2
VCID: VC17989648
InChI: InChI=1S/C14H15F3N2O4/c1-8(12(21)22)18-11(20)10(19-13(23)14(15,16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,18,20)(H,19,23)(H,21,22)/t8-,10-/m0/s1
SMILES:
Molecular Formula: C14H15F3N2O4
Molecular Weight: 332.27 g/mol

N-Trifluoroacetylphenylalanylalanine

CAS No.: 3801-77-2

Cat. No.: VC17989648

Molecular Formula: C14H15F3N2O4

Molecular Weight: 332.27 g/mol

* For research use only. Not for human or veterinary use.

N-Trifluoroacetylphenylalanylalanine - 3801-77-2

Specification

CAS No. 3801-77-2
Molecular Formula C14H15F3N2O4
Molecular Weight 332.27 g/mol
IUPAC Name (2S)-2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C14H15F3N2O4/c1-8(12(21)22)18-11(20)10(19-13(23)14(15,16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,18,20)(H,19,23)(H,21,22)/t8-,10-/m0/s1
Standard InChI Key CPHPEWFIOVFACR-WPRPVWTQSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F
Canonical SMILES CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

N-Trifluoroacetylphenylalanylalanine (systematic name: N-Trifluoroacetyl-L-phenylalanyl-L-alanine) is a dipeptide derivative with the molecular formula C14_{14}H15_{15}F3_3N2_2O4_4 and a molecular weight of 332.27 g/mol. The compound consists of L-phenylalanine linked to L-alanine via a peptide bond, with the N-terminal amino group protected by a trifluoroacetyl group .

Stereochemistry and Conformational Analysis

The stereochemistry of N-Trifluoroacetylphenylalanylalanine follows the L-configuration for both amino acid residues, as confirmed by optical rotation data and X-ray crystallography of analogous compounds . The trifluoroacetyl group induces a planar geometry at the amide nitrogen, restricting rotation around the N–C(O) bond and stabilizing specific conformations. Nuclear Overhauser effect (NOE) spectroscopy studies of similar Tfa-protected peptides reveal a preference for trans-amide rotamers in nonpolar solvents, which align with the compound’s crystallographic data .

Spectroscopic Fingerprints

  • Infrared (IR) Spectroscopy: Strong absorptions at 1,715 cm1^{-1} (C=O stretch of trifluoroacetyl) and 1,650 cm1^{-1} (amide I band) dominate the spectrum .

  • 1^{1}H NMR: The phenylalanine aromatic protons resonate as a multiplet at δ 7.2–7.4 ppm, while the α-protons of phenylalanine and alanine appear at δ 4.5–4.7 ppm and δ 3.9–4.1 ppm, respectively .

  • 19^{19}F NMR: A singlet at δ -75 ppm confirms the presence of the trifluoroacetyl group .

Table 1: Key spectroscopic data for N-Trifluoroacetylphenylalanylalanine

TechniqueDiagnostic SignalReference
IR (C=O stretch)1,715 cm1^{-1}
1^{1}H NMRδ 7.2–7.4 ppm (Phe aromatic)
19^{19}F NMRδ -75 ppm (CF3_3)

Synthetic Methodologies

Protection and Activation Strategies

The synthesis of N-Trifluoroacetylphenylalanylalanine typically involves a three-step sequence:

  • N-Trifluoroacetylation of Phenylalanine: Treatment of L-phenylalanine with trifluoroacetic anhydride (TFAA) in dichloromethane yields N-Trifluoroacetyl-L-phenylalanine .

  • Carboxyl Activation: The carboxylic acid group of the Tfa-protected phenylalanine is activated using carbodiimides (e.g., DCC) or mixed anhydride methods to form an active ester .

  • Coupling with Alanine: The activated intermediate reacts with L-alanine under basic conditions (pH 8–9) to form the dipeptide bond, followed by purification via recrystallization or chromatography .

Table 2: Optimization of coupling reactions for N-Trifluoroacetylphenylalanylalanine

Coupling ReagentSolventTemperature (°C)Yield (%)
DCC/HOBtDMF2578
EDClCH2_2Cl2_2065
Mixed AnhydrideTHF-2082

Scalable Production and Green Chemistry

Recent advances employ mechanochemical methods to synthesize Tfa-protected peptides without solvents, reducing waste and improving atom economy. Ball-milling N-Trifluoroacetyl-L-phenylalanine with alanine methyl ester in the presence of silica gel achieves 85% yield within 2 hours, demonstrating scalability for industrial applications .

Applications in Peptide Science

Orthogonal Protection in SPPS

The trifluoroacetyl group’s stability under acidic conditions (e.g., trifluoroacetic acid) allows its use alongside tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies. This orthogonality facilitates the synthesis of complex peptides containing acid-labile residues, such as tryptophan or methionine .

Bioconjugation and Drug Delivery

N-Trifluoroacetylphenylalanylalanine serves as a linker for attaching therapeutic payloads to antibodies or nanoparticles. The Tfa group’s hydrophobicity enhances cellular uptake, while its cleavage via mild base (e.g., aqueous ammonia) ensures controlled release in vivo .

Stability and Degradation Pathways

Thermal and pH Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with complete degradation by 250°C. The compound remains stable in acidic media (pH 1–6) but undergoes rapid hydrolysis at pH > 8, releasing phenylalanylalanine and trifluoroacetate .

Table 3: Half-life of N-Trifluoroacetylphenylalanylalanine under aqueous conditions

pHTemperature (°C)Half-life (h)
225>720
725480
9250.5

Photostability

Exposure to UV light (λ = 254 nm) induces radical-mediated decomposition, generating trifluoroacetamide and phenylalanine oxidation products. Storage in amber glass vials at 2–8°C under nitrogen atmosphere preserves integrity for >12 months .

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